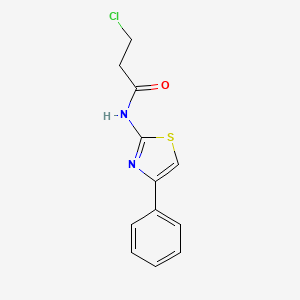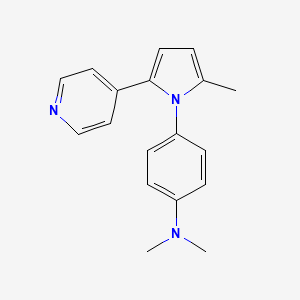
N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as IMI-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has shown promising results as a potential anti-cancer agent, inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its neuroprotective effects, and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been investigated for its potential as a drug discovery tool, as it can be used to identify and target specific proteins and enzymes.
Mécanisme D'action
N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide works by binding to specific proteins and enzymes in the body, inhibiting their activity and leading to various physiological effects. It has been shown to bind to the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, leading to the induction of apoptosis in cancer cells. Additionally, N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been shown to bind to the protein tau, which is involved in the development of neurodegenerative diseases, leading to its stabilization and preventing its aggregation.
Biochemical and Physiological Effects:
N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has various biochemical and physiological effects, depending on the specific proteins and enzymes it targets. In cancer cells, it induces apoptosis and inhibits cell growth by targeting PARP. In neurodegenerative diseases, it stabilizes tau and prevents its aggregation, potentially slowing down the progression of the disease. Additionally, N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been shown to have anti-inflammatory effects, reducing inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is its specificity in targeting specific proteins and enzymes, allowing for precise control in lab experiments. Additionally, its synthesis method is relatively straightforward and can be easily scaled up for larger experiments. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide research, including further investigation of its potential as an anti-cancer agent and neuroprotective agent. Additionally, there is potential for using N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide as a drug discovery tool, as it can be used to identify and target specific proteins and enzymes. Further research is also needed to explore the potential side effects and toxicity of N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, and to optimize its synthesis and formulation for clinical applications.
In conclusion, N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a promising chemical compound with potential applications in various fields of scientific research. Its specific targeting of proteins and enzymes makes it a valuable tool for drug discovery and research, and its potential as an anti-cancer and neuroprotective agent warrants further investigation. However, further research is needed to fully understand its mechanism of action and potential side effects, and to optimize its synthesis and formulation for clinical applications.
Méthodes De Synthèse
N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is synthesized through a multistep process, starting with the reaction of 1-methylindole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-isopropylphenyl)morpholine to give the corresponding amide, which is further reacted with oxalyl chloride to form N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide.
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-18(2)19-4-7-22(8-5-19)28-26(32)25(31)27-17-24(30-12-14-33-15-13-30)20-6-9-23-21(16-20)10-11-29(23)3/h4-9,16,18,24H,10-15,17H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSUBYINGZNSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


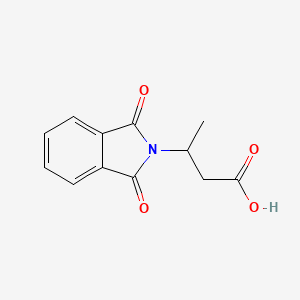
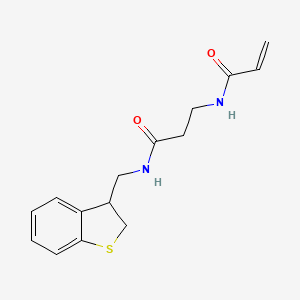
![2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2911234.png)
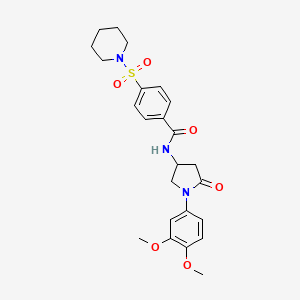
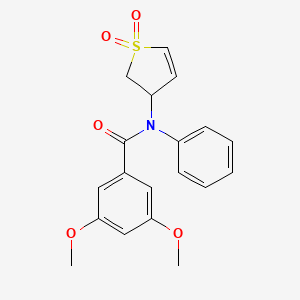
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2911238.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2911242.png)
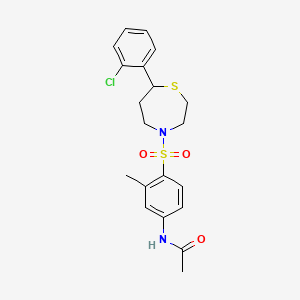
![ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2911244.png)
